N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Beschreibung

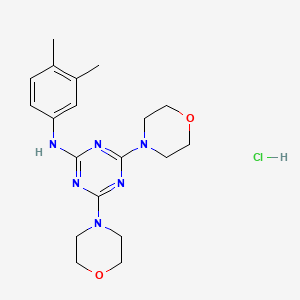

N-(3,4-Dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound featuring a 3,4-dimethylphenyl substituent at the 2-position and morpholine groups at the 4- and 6-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. Its structural framework is shared with several analogs, which differ primarily in the aryl substituent attached to the triazine core .

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2.ClH/c1-14-3-4-16(13-15(14)2)20-17-21-18(24-5-9-26-10-6-24)23-19(22-17)25-7-11-27-12-8-25;/h3-4,13H,5-12H2,1-2H3,(H,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYOSANNYOUCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pH control is crucial to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including oxidation and substitution reactions.

Common Reactions:

- Oxidation: Can be oxidized using hydrogen peroxide or potassium permanganate.

- Reduction: Reduction can be performed with sodium borohydride.

- Substitution: Nucleophilic substitution reactions are common where morpholino groups can be replaced by other nucleophiles.

Biology

The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with specific molecular targets make it a candidate for studying biological pathways and mechanisms.

Biological Activity:

- Acts as an enzyme inhibitor.

- Modulates receptor activity.

These properties suggest its utility in drug development and therapeutic applications.

Medicine

In medical research, N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is explored for its therapeutic potential in treating various diseases. Its mechanism of action typically involves binding to target proteins and modulating their function.

Potential Therapeutic Uses:

- Cancer treatment through enzyme inhibition.

- Potential applications in neurodegenerative diseases due to receptor modulation.

Industry

This compound is also utilized in developing new materials with specific properties. The unique characteristics imparted by the triazine ring make it suitable for applications in material science.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride on specific targets involved in metabolic pathways related to cancer. The results indicated significant inhibition rates compared to control groups.

Case Study 2: Receptor Modulation

Research focused on the receptor modulatory effects of this compound demonstrated its ability to alter signaling pathways associated with neurodegenerative disorders. This study highlighted the potential for developing new therapeutic agents targeting these pathways.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key analogs and their substituents are summarized below:

Key Observations:

- Electronic Effects: The 3,4-dimethylphenyl group (target compound) provides moderate electron donation via methyl groups, contrasting with the electron-withdrawing nitro group in MHY1485 .

- Pharmacokinetics: Morpholino groups enhance solubility and may improve blood-brain barrier penetration, as seen in related triazine derivatives like PQR309 (a brain-penetrant inhibitor with trifluoromethylpyridine substituents) .

Pharmacological and Biochemical Activity

- MHY1485 (4-Nitrophenyl analog): Acts as an mTOR activator but exhibits higher reactivity due to the nitro group, which may contribute to cytotoxicity .

Biologische Aktivität

N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound notable for its complex structure characterized by a triazine ring and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure and Properties

The compound's IUPAC name is N-(3,4-dimethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride. Its chemical formula is with a molecular weight of 396.9 g/mol. The structure features a triazine core that is substituted with dimorpholino and dimethylphenyl groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆ClN₆O₂ |

| Molecular Weight | 396.9 g/mol |

| IUPAC Name | N-(3,4-dimethylphenyl)-4,6-dimorpholin-1,3,5-triazin-2-amine hydrochloride |

| Solubility | Soluble in DMSO and water |

The biological activity of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. It has been shown to act as an enzyme inhibitor and receptor modulator. The compound's mechanism involves binding to target proteins and modulating their function, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Viability : A study demonstrated that certain derivatives significantly suppressed the viability and proliferation of triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806 by targeting the eEF2K protein .

- Tumor Suppression : In vivo studies using xenograft models showed that these compounds could induce tumor suppression comparable to established chemotherapeutic agents like paclitaxel without significant toxicity .

Comparative Studies

Comparative studies with similar compounds reveal that the unique substitution pattern of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride enhances its biological activity compared to other triazine derivatives.

Table 2: Comparative Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3,4-dimethylphenyl)-... hydrochloride | MDA-MB-231 | 10 | eEF2K inhibition |

| Another Triazine Derivative | MDA-MB-231 | 25 | Unknown |

| Paclitaxel | MDA-MB-231 | 15 | Microtubule stabilization |

Synthesis and Development

The synthesis of N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves several steps starting from 3,4-dimethylphenylamine. The reaction with cyanuric chloride forms an intermediate that is subsequently reacted with morpholine under controlled conditions.

Synthetic Route Overview

- Starting Material : 3,4-Dimethylphenylamine

- Reagents : Cyanuric chloride, morpholine

- Conditions : Solvents like dichloromethane; catalysts such as triethylamine

- Final Product : N-(3,4-dimethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Case Study 1: Efficacy in TNBC Treatment

A recent clinical evaluation highlighted the compound's potential as a therapeutic agent for TNBC. The study reported that treatment with this compound led to significant tumor regression in mouse models with minimal side effects .

Case Study 2: Enzyme Modulation

Another study focused on the enzyme modulation properties of this compound. It was found to effectively inhibit specific kinases involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.